Benzaldehyde-d6

Quantitative Mass Spectrometry Internal Standard Method Analytical Chemistry

Benzaldehyde-d6 (CAS 17901-93-8) is a fully deuterated isotopologue of benzaldehyde in which all six hydrogen atoms on the aromatic ring and the formyl group are replaced by deuterium (C6D5CDO), yielding a molecular weight of 112.16 g/mol and an isotopic enrichment typically specified as ≥98 atom% D in research-grade commercial supplies. This compound belongs to the class of deuterated aromatic aldehydes and serves primarily as a stable isotope-labeled internal standard for quantitative mass spectrometry workflows and as a mechanistic probe in vibrational spectroscopy studies.

Molecular Formula C7H6O
Molecular Weight 112.16 g/mol
CAS No. 17901-93-8
Cat. No. B091794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde-d6
CAS17901-93-8
Molecular FormulaC7H6O
Molecular Weight112.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=O
InChIInChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D,6D
InChIKeyHUMNYLRZRPPJDN-MZWXYZOWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzaldehyde-d6 CAS 17901-93-8 Isotopic Specifications and Procurement-Grade Overview


Benzaldehyde-d6 (CAS 17901-93-8) is a fully deuterated isotopologue of benzaldehyde in which all six hydrogen atoms on the aromatic ring and the formyl group are replaced by deuterium (C6D5CDO), yielding a molecular weight of 112.16 g/mol and an isotopic enrichment typically specified as ≥98 atom% D in research-grade commercial supplies . This compound belongs to the class of deuterated aromatic aldehydes and serves primarily as a stable isotope-labeled internal standard for quantitative mass spectrometry workflows and as a mechanistic probe in vibrational spectroscopy studies [1]. Commercial availability from multiple isotope suppliers includes specifications for chemical purity (≥96%), isotopic enrichment, and storage stability at room temperature .

Why Benzaldehyde-d6 Cannot Be Substituted by Lower-Deuterated Benzaldehyde Analogs in Quantitative MS


Substitution of Benzaldehyde-d6 with partially deuterated analogs (e.g., Benzaldehyde-d5, CAS 14132-51-5) or unlabeled benzaldehyde compromises analytical performance through at least two distinct mechanisms: (i) insufficient mass shift resulting in spectral overlap between the internal standard and the target analyte in mass spectrometry workflows, where a mass difference of at least +3 Da relative to the unlabeled species is generally recommended for robust baseline resolution [1]; and (ii) reduced isotopic purity in the d5 analog introduces a heterogeneous isotopic distribution that complicates calibration curve linearity . Benzaldehyde-d6 provides a full +6 Da mass shift, enabling unambiguous discrimination from endogenous or matrix-derived benzaldehyde (m/z 106 for the molecular ion), whereas the d5 analog (nominal M+5) may exhibit overlapping isotopic clusters with the unlabeled analyte, particularly at low analyte concentrations or under complex matrix conditions [2].

Benzaldehyde-d6 Quantitative Differentiation Evidence: Head-to-Head Analytical Performance Data


Benzaldehyde-d6 vs. Benzaldehyde: +6 Da Mass Shift Enables Unambiguous MS Quantification

Benzaldehyde-d6 provides a +6 Da mass shift (m/z 112) relative to unlabeled benzaldehyde (m/z 106) when measured as the molecular ion in mass spectrometry, enabling baseline-resolved detection without isotopic interference from the native analyte [1]. This full deuteration at six positions contrasts with partially deuterated analogs (e.g., Benzaldehyde-d5, which yields only a +5 Da shift) where residual unlabeled species within the isotopic envelope may co-elute and compromise quantification accuracy at trace concentrations .

Quantitative Mass Spectrometry Internal Standard Method Analytical Chemistry

Benzaldehyde-d6 vs. Benzaldehyde: Large-Magnitude IR Spectral Shifts for Vibrational Spectroscopy Discrimination

Infrared spectroscopic analysis demonstrates that Benzaldehyde-d6 undergoes the most pronounced absorption frequency shifts among three isotopically labeled benzaldehyde variants (ring-13C6, 13CHO, and d6), with Δλ ~700 cm⁻¹ in aromatic and aldehydic C–H stretching bands (from 3085, 2819, and 2738 cm⁻¹ to corresponding C–D stretching frequencies) [1]. Smaller shifts of Δλ ~25–100 cm⁻¹ were observed in C–H bending/deformation bands (828, 745, 688, and 650 cm⁻¹). In contrast, the 13C-labeled analogs exhibited substantially smaller vibrational perturbations [1].

Vibrational Spectroscopy Isotope Effect Studies Olfactory Research

Benzaldehyde-d6 Commercial Isotopic Purity: ≥98 atom% D Enables Reproducible Internal Standard Performance

Commercially available Benzaldehyde-d6 is supplied with isotopic enrichment of ≥98 atom% D (often specified as 98 atom% D) from multiple established isotope vendors, ensuring that >98% of molecules contain deuterium at all six labeled positions . This high and well-defined isotopic purity is essential for reproducible internal standard calibration: residual unlabeled or partially labeled species introduce non-linear response factors that degrade assay accuracy and inter-laboratory reproducibility [1].

Isotope Dilution Mass Spectrometry Quantitative Analysis Method Validation

Benzaldehyde-d6 vs. Unlabeled Benzaldehyde: Differential Physical Properties for Experimental Design

Full deuteration alters several physicochemical properties of Benzaldehyde-d6 relative to its unlabeled counterpart, including molecular weight (112.16 vs. 106.12 g/mol), density (1.103 g/mL at 25°C vs. 1.044 g/mL for unlabeled benzaldehyde), and refractive index (n20/D 1.545) [1][2]. The melting point remains unchanged at -26°C, and the boiling point range (178-179°C) is comparable to unlabeled benzaldehyde . Molecular modeling indicates that isotopic substitution increases molecular volume by less than 1% while preserving overall molecular shape [2].

Isotope Effects Physicochemical Properties Experimental Planning

Benzaldehyde-d6 Validated in GC-MS/MS Protocol for Lipid Peroxidation Biomarker Quantification

Benzaldehyde-d6 has been successfully deployed as an internal standard in a validated GC-MS/MS protocol for quantifying lipid peroxidation-derived aldehydes following derivatization with O-(2,3,4,5,6-pentafluoro-benzyl)hydroxylamine (PFBHA) . The derivatized internal standard was monitored at m/z 307.0 in selected ion monitoring mode, providing a distinct mass channel separate from the target analyte derivatives (MDA-PFB monitored at m/z 204.0 and 178.0) . This application demonstrates the compound's compatibility with complex derivatization workflows and its utility in correcting for sample preparation variability in cell lysate matrices .

Lipid Peroxidation GC-MS/MS Oxidative Stress Biomarkers

Benzaldehyde-d6 Procurement-Optimized Application Scenarios Based on Differential Evidence


Quantitative GC-MS or LC-MS Analysis Requiring Baseline Resolution from Native Benzaldehyde

In analytical workflows where accurate quantification of endogenous or matrix-derived benzaldehyde is required, Benzaldehyde-d6 (M+6) provides unambiguous mass separation from the native analyte (M) with a +6.04 Da difference, minimizing isotopic envelope overlap that can occur with M+5 analogs. This is particularly critical for trace-level quantification in complex biological matrices such as plasma, urine, or cell lysates where the native benzaldehyde concentration may be low relative to matrix background. The compound's ≥98 atom% D isotopic enrichment ensures consistent response factors across calibration ranges [1].

Vibrational Spectroscopy Studies of Isotope Effects and Molecular Recognition Mechanisms

Benzaldehyde-d6 produces quantifiable and statistically significant infrared spectral shifts (Δλ ~700 cm⁻¹ for C–H/C–D stretching bands) that exceed those observed with 13C-labeled benzaldehyde analogs [1]. This makes it the preferred isotopologue for experiments probing the relationship between molecular vibrations and biological recognition phenomena, including olfactory receptor activation mechanisms. The compound's retention of molecular shape (volume increase <1%) enables experimental isolation of vibrational contributions from steric effects [1].

Lipid Peroxidation and Oxidative Stress Biomarker Quantification via Derivatization GC-MS/MS

Laboratories implementing GC-MS/MS methods for aldehyde-based oxidative stress biomarkers can directly adopt protocols in which Benzaldehyde-d6 has been validated as an internal standard following PFBHA derivatization [1]. The derivatized internal standard (monitored at m/z 307.0) corrects for variability in derivatization efficiency, extraction recovery, and injection volume, enabling robust inter-sample comparisons in cell lysate and tissue homogenate analyses. This protocol has been applied in studies quantifying malondialdehyde (MDA) and related lipid peroxidation products [1].

Food and Flavor Volatile Profiling with SPME-GC-MS

In food chemistry applications involving headspace solid-phase microextraction (SPME) coupled with GC-MS, Benzaldehyde-d6 has been employed as an internal standard for quantifying volatile compounds in sour cherry juice and puree matrices [1]. The compound's physicochemical similarity to benzaldehyde ensures comparable partitioning behavior during SPME fiber extraction, enabling correction for fiber-to-fiber variability and matrix-dependent recovery effects. This application extends to broader volatile profiling studies in beverages, fruit products, and flavor formulations where benzaldehyde is a key aroma-active constituent [1].

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